(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that features a combination of benzothiazole, piperazine, and thiophene moieties
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate.
Thiophene Addition: The final step involves the condensation of the piperazine-benzothiazole intermediate with thiophene-2-carbaldehyde under basic conditions to form the desired enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Substitution: The benzothiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene ring may contribute to its electronic properties, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
- (2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
The unique combination of benzothiazole, piperazine, and thiophene moieties in (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
(E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-5-2-6-16-18(15)20-19(26-16)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-25-14/h2-8,13H,9-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMAFKBMGDIIT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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